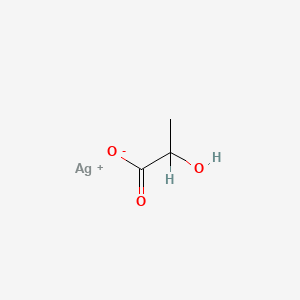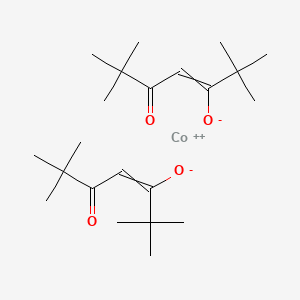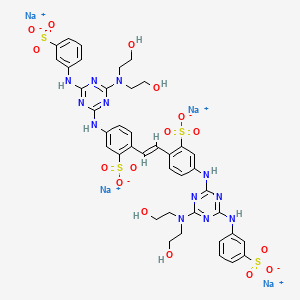
Potassium hydroxytetranitronitrosylruthenate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydroxytetranitronitrosylruthenate(II) is a complex chemical compound with the molecular formula HK2N5O10Ru and a molecular weight of 410.3. This compound is known for its unique structure, which includes a ruthenium center coordinated with nitrosyl and nitro groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of Potassium hydroxytetranitronitrosylruthenate(II) typically involves the reaction of ruthenium trichloride with potassium nitrite and nitric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium hydroxytetranitronitrosylruthenate(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the reduction of nitro groups to amino groups.
Substitution: Ligand substitution reactions can occur, where the nitrosyl or nitro groups are replaced by other ligands. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
Potassium hydroxytetranitronitrosylruthenate(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in the field of oncology.
Industry: It is used in the production of advanced materials and as a precursor for other ruthenium-based compounds.
Mechanism of Action
The mechanism of action of Potassium hydroxytetranitronitrosylruthenate(II) involves its interaction with molecular targets such as enzymes and cellular receptors. The nitrosyl and nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and ligand exchange processes. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Potassium hydroxytetranitronitrosylruthenate(II) can be compared with other ruthenium-based compounds, such as:
Potassium pentachloronitrosylruthenate(II): Similar in structure but with chloride ligands instead of nitro groups.
Potassium hexanitritoruthenate(III): Contains nitrito ligands and is in a higher oxidation state.
Ruthenium trichloride: A simpler ruthenium compound used as a starting material for the synthesis of more complex ruthenium compounds. The uniqueness of Potassium hydroxytetranitronitrosylruthenate(II) lies in its specific combination of nitrosyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
dipotassium;nitroxyl anion;ruthenium;tetranitrite;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4HNO2.NO.H2O.Ru/c;;4*2-1-3;1-2;;/h;;4*(H,2,3);;1H2;/q2*+1;;;;;-1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYUXZZJKEDLP-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].O.[K+].[K+].[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2K2N5O10Ru-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14167-09-0 |
Source


|
| Record name | Dipotassium hydroxytetrakis(nitrito-N)nitrosylruthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










